molecular formula C21H24N2O5S2 B6302630 DACN(Tos2,6-OH) CAS No. 2109751-74-6

DACN(Tos2,6-OH)

Cat. No.: B6302630
CAS No.: 2109751-74-6
M. Wt: 448.6 g/mol
InChI Key: PKNMISHKRVDSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

DACN(Tos2,6-OH) is a click chemistry reagent containing an Azide . The primary targets of DACN(Tos2,6-OH) are molecules containing Alkyne groups . The nitrogens in the Azide group are used as connection points for a variety of functional units .

Mode of Action

The alkyne moiety within the ring of DACN(Tos2,6-OH) has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain . DACN(Tos2,6-OH) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes have served for reliable molecular conjugation in a broad range of fields . This process involves the formation of a covalent bond between the Azide and Alkyne groups, which can lead to changes in the biochemical pathways of the target molecules.

Pharmacokinetics

The high thermal and chemical stability of dacn(tos2,6-oh) suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of DACN(Tos2,6-OH)'s action is the formation of a covalent bond between the Azide and Alkyne groups of the target molecules . This can lead to changes in the molecular and cellular functions of the target molecules, depending on their roles in the cell.

Action Environment

The action of DACN(Tos2,6-OH) is influenced by the environment in which it is used. Its high thermal and chemical stability suggests that it can maintain its reactivity in a variety of conditions . .

Biochemical Analysis

Biochemical Properties

DACN(Tos2,6-OH) plays a significant role in biochemical reactions, primarily through its involvement in click chemistry. The alkyne moiety within DACN(Tos2,6-OH) interacts with azide-containing molecules, facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making DACN(Tos2,6-OH) a valuable tool for labeling and tracking biomolecules. It interacts with various enzymes and proteins that contain azide groups, forming stable triazole linkages .

Cellular Effects

DACN(Tos2,6-OH) influences cellular processes by enabling the precise modification of biomolecules within cells. It can be used to label proteins, nucleic acids, and other cellular components, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DACN(Tos2,6-OH) can be used to tag proteins with fluorescent markers, allowing researchers to visualize and track protein dynamics in live cells .

Molecular Mechanism

At the molecular level, DACN(Tos2,6-OH) exerts its effects through the formation of covalent bonds with azide-containing biomolecules. The strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism involves the alkyne group of DACN(Tos2,6-OH) reacting with the azide group to form a stable triazole ring. This reaction is highly efficient and does not require a copper catalyst, making it suitable for use in biological systems where copper can be toxic .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DACN(Tos2,6-OH) can change over time due to its stability and degradation properties. DACN(Tos2,6-OH) is known for its high thermal and chemical stability, which ensures its long-term effectiveness in biochemical experiments. Over extended periods, it may undergo degradation, which can affect its reactivity and the outcomes of experiments .

Dosage Effects in Animal Models

The effects of DACN(Tos2,6-OH) vary with different dosages in animal models. At optimal dosages, DACN(Tos2,6-OH) effectively labels biomolecules without causing significant toxicity. At high doses, it may exhibit toxic effects, including potential disruption of cellular functions and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

DACN(Tos2,6-OH) is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the formation of triazole linkages through SPAAC, which can influence metabolic flux and metabolite levels. The presence of DACN(Tos2,6-OH) in metabolic pathways can alter the distribution and concentration of metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, DACN(Tos2,6-OH) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of DACN(Tos2,6-OH) is crucial for its effectiveness in labeling and tracking biomolecules .

Subcellular Localization

DACN(Tos2,6-OH) exhibits specific subcellular localization, which is influenced by targeting signals and post-translational modifications. It can be directed to particular organelles or compartments within the cell, where it performs its function. The subcellular localization of DACN(Tos2,6-OH) is essential for its role in modifying and tracking biomolecules in targeted regions of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for DACN(Tos2,6-OH) involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in specialized chemical manufacturing facilities equipped with advanced technology to handle the reactive intermediates and final product .

Scientific Research Applications

Properties

IUPAC Name

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-17-5-9-20(10-6-17)29(25,26)22-13-3-4-14-23(16-19(24)15-22)30(27,28)21-11-7-18(2)8-12-21/h5-12,19,24H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMISHKRVDSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC#CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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